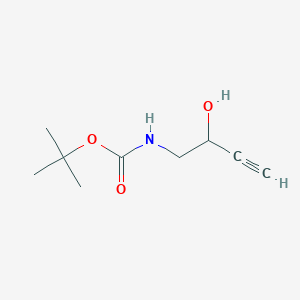
tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate: is an organic compound with the molecular formula C9H15NO3 . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxy group, and an alkyne group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate typically involves multiple steps. One common method starts with the esterification of L-serine, followed by Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection . The overall yield of this synthesis route is approximately 41%.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of each reaction step.
化学反应分析
Types of Reactions: tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学研究应用
tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its cytotoxic activity against certain human carcinoma cell lines.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate: An intermediate of the natural product jaspine B, known for its cytotoxic activity.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another carbamate derivative with distinct structural features.
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: A compound with a different functional group arrangement.
Uniqueness: tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate is unique due to its combination of a tert-butyl group, a hydroxy group, and an alkyne group. This combination imparts specific reactivity and potential biological activity, distinguishing it from other carbamate derivatives.
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
tert-butyl N-(2-hydroxybut-3-ynyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12) |
InChI 键 |
FGJPUKFCHBYWKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


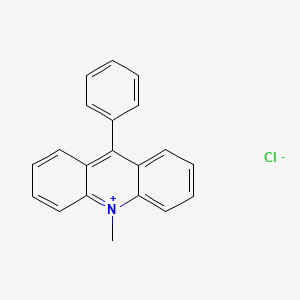
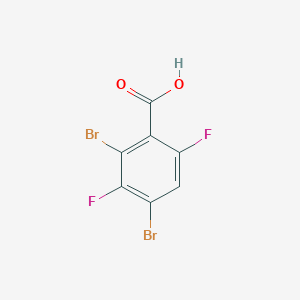
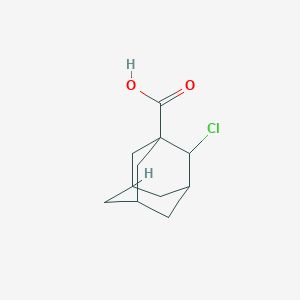
![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)
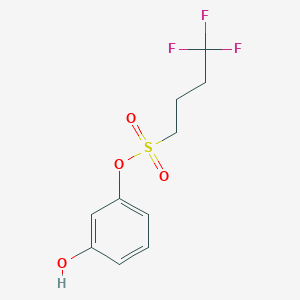
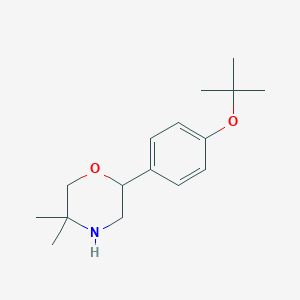
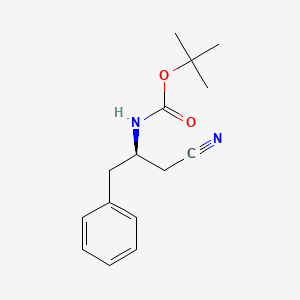

![2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13085666.png)
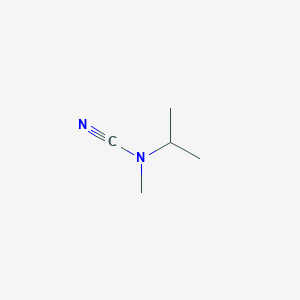
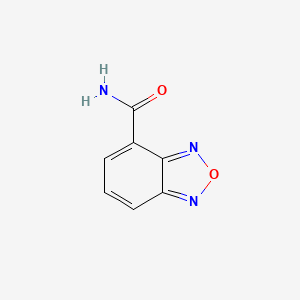
![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)
![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)
